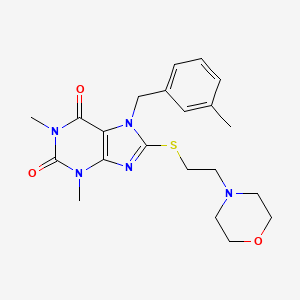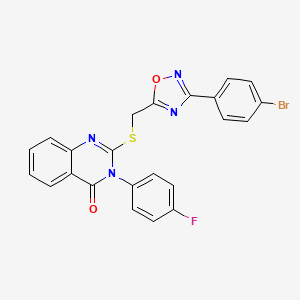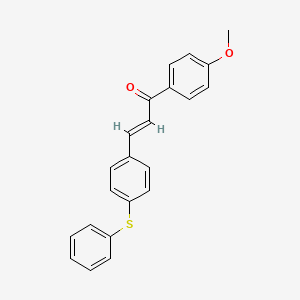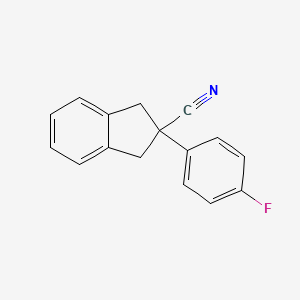
methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is an organic compound with notable structural intricacies As its name suggests, it features a quinoline core, which is a bicyclic compound comprising benzene and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps:
Starting Materials: : Precursors such as 3,4-dihydroquinoline, ethylamine, and methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.
Reactions: : Nucleophilic substitution, amidation, and esterification reactions under controlled conditions.
Conditions: : Use of appropriate solvents like dichloromethane, catalysts such as triethylamine, and maintaining temperatures ranging from 25°C to 75°C.
Industrial Production Methods
For industrial-scale synthesis, the reaction conditions are optimized for higher yield and purity:
Continuous Flow Reactors: : Enhance the mixing and reaction efficiency.
Solvent Recycling: : Minimize waste and reduce costs.
Automation: : Utilize automated systems for precise control over reaction parameters.
化学反応の分析
Types of Reactions
Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions:
Oxidation: : Can be oxidized to form quinoline N-oxide derivatives.
Reduction: : Reduction of the quinoline ring may yield tetrahydroquinoline derivatives.
Substitution: : Nucleophilic or electrophilic substitutions can modify the quinoline core.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Quinoline N-oxide Derivatives: : From oxidation.
Tetrahydroquinoline Derivatives: : From reduction.
Functionalized Quinoline: : From substitution reactions.
科学的研究の応用
Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of advanced materials and chemical intermediates.
作用機序
The compound exerts its effects through interactions with molecular targets such as:
Enzymes: : Inhibition of specific enzymes involved in metabolic pathways.
Receptors: : Modulation of receptor activities, influencing cellular responses.
Pathways: : Interference with signaling pathways to alter biological processes.
類似化合物との比較
Similar Compounds
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: : Lacks the 3,4-dihydroquinoline moiety.
Ethyl 4-(2-aminoethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate: : Similar structure but differs in substituents.
Uniqueness
What sets methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate apart is its combination of functional groups that endow it with unique reactivity and potential applications not commonly found in other compounds. Its multi-faceted structure allows for diverse interactions in biological and chemical systems, making it a valuable subject of study.
There you go! Anything else you'd like to delve into?
特性
CAS番号 |
1251693-72-7 |
|---|---|
分子式 |
C22H23N3O3 |
分子量 |
377.444 |
IUPAC名 |
methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-28-22(27)19-20(16-9-3-4-10-17(16)24-21(19)26)23-12-14-25-13-6-8-15-7-2-5-11-18(15)25/h2-5,7,9-11H,6,8,12-14H2,1H3,(H2,23,24,26) |
InChIキー |
YTNXLEQXJKMFPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCN3CCCC4=CC=CC=C43 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2716809.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2716810.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2716813.png)
![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2716814.png)
![N-[1-(4-CHLOROBENZENESULFONYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2716815.png)




![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716823.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2716829.png)
![N-[(2-chlorophenyl)methyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2716831.png)
